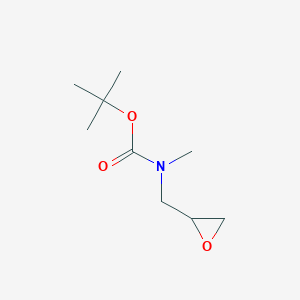
tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate involves various strategies, including enantioselective syntheses through asymmetric syn- and anti-aldol reactions to set stereogenic centers, and the utilization of ester-derived Ti-enolate aldol reactions as well as Evans' diastereoselective syn-aldol reaction (Ghosh, Cárdenas, & Brindisi, 2017). Additionally, a high-yielding preparation facilitated by Boc-involved neighboring group participation mediated by thionyl chloride is described, highlighting simplicity, cost efficiency, and industry reliability (Li, Mei, Gao, Li, Yan, & Che, 2015).
Molecular Structure Analysis
The molecular structure of tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate and related derivatives has been elucidated through various spectroscopic and crystallographic techniques. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related cyclic amino acid ester, from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt was characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, further confirmed by single-crystal X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate often leverage the compound's reactivity for further functionalization. For example, the compound has been used as a precursor in Diels-Alder reactions and as a building block in organic synthesis due to its ability to undergo various transformations, including chemoselective conversion into ester compounds and participation in asymmetric synthesis routes (Padwa, Brodney, & Lynch, 2003); (Sakaitani & Ohfune, 1990).
Physical Properties Analysis
The physical properties of tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate, such as melting point, boiling point, and solubility, are critical for its handling and application in synthesis processes. These properties are often determined experimentally and are essential for optimizing reaction conditions and purification processes. However, specific studies detailing these physical properties were not identified in the current literature search, indicating a potential area for future research.
Chemical Properties Analysis
The chemical properties of tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate, including its reactivity with various reagents, stability under different conditions, and potential for chemical modifications, are of significant interest. Its ability to act as an intermediate in the synthesis of complex organic molecules showcases its versatility and utility in organic synthesis. Studies have explored its reactivity in the context of generating N-(Boc)hydroxylamines and its use as a precursor for the synthesis of pharmacologically relevant compounds (Guinchard, Vallée, & Denis, 2005).
Aplicaciones Científicas De Investigación
Synthesis Methodologies
One study presents an efficient preparation method for a closely related compound, demonstrating advantages in simplicity, cost efficiency, yield, and purification procedures, highlighting its significance for industry reliability (Li et al., 2015). Another explores the enantioselective synthesis of carbamate derivatives, providing building blocks for novel protease inhibitors, showcasing the compound's utility in developing pharmaceutical intermediates (Ghosh et al., 2017).
Catalytic Reactions
A study on bioinspired manganese complexes explores efficient catalytic epoxidation for synthesizing an important intermediate of carfilzomib, demonstrating the compound's role in facilitating key synthetic transformations (Qiu et al., 2019).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335, H373, and H412 . The precautionary statements are also provided . The compound is considered harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), may cause damage to organs through prolonged or repeated exposure (H373), and is harmful to aquatic life with long lasting effects (H412) .
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10(4)5-7-6-12-7/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOEXHSNVCYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135614-99-2 | |
| Record name | tert-butyl N-methyl-N-(oxiran-2-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B2488038.png)
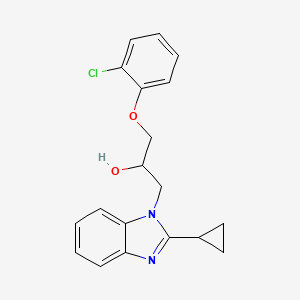
![N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine](/img/structure/B2488042.png)

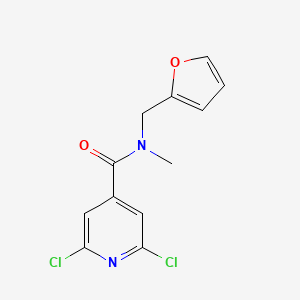
![(4-(Benzylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2488046.png)
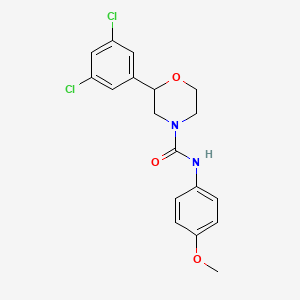
![2-(4-fluorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2488049.png)
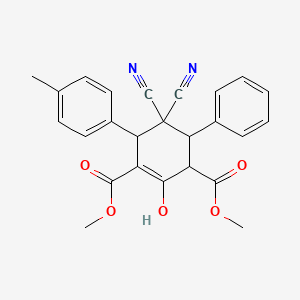
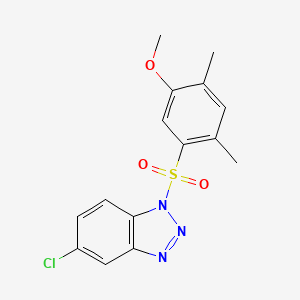
![(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2488054.png)
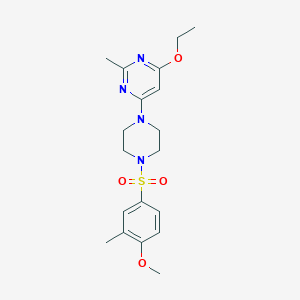
![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)methylamino]ethanol](/img/structure/B2488060.png)
